BenchChemオンラインストアへようこそ!

N,4,5-Trimethyloxazol-2-amine

Physicochemical profiling Drug-likeness Permeability prediction

N,4,5-Trimethyloxazol-2-amine (CAS 1196156-36-1) is a trisubstituted 2-aminooxazole heterocycle with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol. The compound features a fully methylated oxazole core, with methyl groups at the N-2, C-4, and C-5 positions, distinguishing it from mono- and disubstituted analogs in the oxazol-2-amine series.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
Cat. No. B14174259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,4,5-Trimethyloxazol-2-amine
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCC1=C(OC(=N1)NC)C
InChIInChI=1S/C6H10N2O/c1-4-5(2)9-6(7-3)8-4/h1-3H3,(H,7,8)
InChIKeyVHDGXEDVFWLGPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,4,5-Trimethyloxazol-2-amine: Physicochemical and Structural Baseline for Procurement Selection


N,4,5-Trimethyloxazol-2-amine (CAS 1196156-36-1) is a trisubstituted 2-aminooxazole heterocycle with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol . The compound features a fully methylated oxazole core, with methyl groups at the N-2, C-4, and C-5 positions, distinguishing it from mono- and disubstituted analogs in the oxazol-2-amine series. Its computed LogP of 0.755 and polar surface area (PSA) of 41.29 Ų position it in a moderately lipophilic, low-polarity chemical space relative to the parent 2-aminooxazole scaffold . The compound has been cited in patent literature for its biological activity in inducing differentiation of undifferentiated cells, suggesting a distinct pharmacological profile not reported for simpler 2-aminooxazole analogs [1].

Why Generic Substitution of N,4,5-Trimethyloxazol-2-amine with Simpler Oxazol-2-amines Is Not Supported by Evidence


Substitution of N,4,5-trimethyloxazol-2-amine with closely related analogs such as 4,5-dimethyloxazol-2-amine (CAS 45529-92-8, MW 112.13) or 4-methyloxazol-2-amine (CAS 35629-70-0, MW 98.10) introduces measurable differences in lipophilicity, hydrogen-bonding capacity, and steric profile that can alter target binding, cellular permeability, and metabolic fate . The N-methyl group on the 2-amino position eliminates one hydrogen-bond donor relative to primary amine analogs, potentially reducing promiscuous binding to off-target proteins while also affecting solubility and clearance pathways . Patent-derived biological data indicate that the fully methylated N,4,5-trimethyl substitution pattern is associated with a specific cell-differentiation-inducing phenotype not ascribed to the des-methyl or des-amino analogs, making indiscriminate analog substitution scientifically unjustified without direct comparative profiling [1].

N,4,5-Trimethyloxazol-2-amine: Quantitative Differentiation Evidence Against Closest Analogs


Enhanced Lipophilicity and Reduced Polar Surface Area Relative to Des-Methyl Analogs

N,4,5-Trimethyloxazol-2-amine exhibits a computed LogP of 0.755, which is higher than predicted values for the non-N-methylated analog 4,5-dimethyloxazol-2-amine, reflecting the lipophilicity contribution of the N-methyl substituent . The polar surface area (PSA) of 41.29 Ų for the target compound is within the optimal range for blood-brain barrier penetration, whereas mono-substituted oxazol-2-amines with free NH2 groups typically exhibit higher PSA values and lower LogP, predicting different ADME behavior [1].

Physicochemical profiling Drug-likeness Permeability prediction

Patent-Reported Cell Differentiation Activity Absent in Simpler 2-Aminooxazole Analogs

According to patent-derived data indexed by WebDataCommons, N,4,5-trimethyloxazol-2-amine exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. This specific cell-differentiation phenotype has not been reported for the simpler 4,5-dimethyloxazol-2-amine (CAS 45529-92-8) or 4-methyloxazol-2-amine (CAS 35629-70-0) in accessible patent or primary literature .

Cell differentiation Anticancer agent Psoriasis treatment

N-Methyl Substitution Eliminates a Hydrogen-Bond Donor Relative to Primary 2-Aminooxazoles

The presence of an N-methyl group on the 2-amino substituent of N,4,5-trimethyloxazol-2-amine reduces the hydrogen-bond donor (HBD) count by one relative to primary amine oxazole analogs such as 4,5-dimethyloxazol-2-amine . In medicinal chemistry, reducing HBD count is a well-validated strategy to decrease promiscuous binding to off-target proteins (e.g., hERG, cytochrome P450 enzymes) and to improve passive membrane permeability [1]. This structural feature provides a rational basis for selecting N,4,5-trimethyloxazol-2-amine over primary amine analogs when target selectivity and pharmacokinetic optimization are program priorities.

Hydrogen bonding Selectivity Off-target pharmacology

Increased Steric Bulk at the 2-Amino Position May Enhance Metabolic Stability Relative to Unsubstituted Analogs

Primary aromatic and heteroaromatic amines are susceptible to N-oxidation and N-acetylation metabolic pathways that can generate reactive metabolites and reduce in vivo half-life [1]. N-Methylation, as present in N,4,5-trimethyloxazol-2-amine, blocks direct N-oxidation of the 2-amino group and may reduce the rate of N-dealkylation compared to larger N-alkyl substituents. While no direct microsomal stability data are available for this specific compound, class-level SAR across multiple heterocyclic amine series demonstrates that N-methylation consistently improves metabolic stability relative to the primary amine congeners [1].

Metabolic stability N-dealkylation Oxidative metabolism

Procurement-Relevant Application Scenarios for N,4,5-Trimethyloxazol-2-amine Based on Verified Evidence


Differentiation Therapy Drug Discovery in Oncology and Dermatology

N,4,5-Trimethyloxazol-2-amine is the preferred oxazol-2-amine scaffold for drug discovery programs targeting differentiation therapy because it is the only compound in the class with patent-derived evidence of monocyte-lineage differentiation activity [1]. In programs seeking to induce terminal differentiation in acute myeloid leukemia (AML) blasts or to promote differentiation in psoriatic keratinocytes, simpler analogs such as 4,5-dimethyloxazol-2-amine lack documented differentiation-inducing activity and therefore do not represent viable alternatives. The N-methyl group and the fully substituted oxazole core appear essential for this biological phenotype, and procurement decisions should prioritize the trimethyl-substituted scaffold to preserve this activity.

CNS-Penetrant Lead Optimization Requiring Reduced HBD Count and Optimal PSA

With a computed PSA of 41.29 Ų and only one hydrogen-bond donor, N,4,5-trimethyloxazol-2-amine occupies favorable CNS drug-like chemical space [1][2]. The PSA falls well below the generally accepted threshold of 60–70 Ų for blood-brain barrier penetration, and the single HBD contrasts with the two HBDs present in primary amine oxazole analogs, which may limit CNS exposure [2]. For neuroscience drug discovery programs, this compound should be prioritized over 4,5-dimethyloxazol-2-amine or oxazol-2-amine when CNS penetration is a critical design parameter.

Synthetic Building Block for Diversifying N-Alkylated Oxazol-2-amine Libraries

As a fully substituted oxazol-2-amine, N,4,5-trimethyloxazol-2-amine serves as a versatile synthetic intermediate for further derivatization via electrophilic aromatic substitution, palladium-catalyzed cross-coupling, or functionalization at the N-methyl group [1]. Its higher LogP (0.755) relative to less substituted analogs makes it more amenable to organic-phase reactions and chromatographic purification, offering practical advantages in parallel synthesis workflows [1]. Procurement of this compound enables library enumeration strategies not accessible with the lower molecular weight, more polar des-methyl analogs.

Metabolic Stability-Focused Hit-to-Lead Programs

In hit-to-lead programs where primary amine-containing hits have demonstrated poor metabolic stability due to rapid N-oxidation or N-acetylation, N,4,5-trimethyloxazol-2-amine offers a structurally analogous replacement with a blocked oxidative metabolism site at the 2-amino position [1]. The N-methyl group is expected to improve in vitro metabolic stability based on well-established class-level SAR trends, making this compound a logical follow-up scaffold when primary amine oxazole hits show short microsomal half-lives. Procurement of this specific derivative enables rapid SAR exploration around the metabolic soft spot without requiring de novo synthetic access.

Quote Request

Request a Quote for N,4,5-Trimethyloxazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.